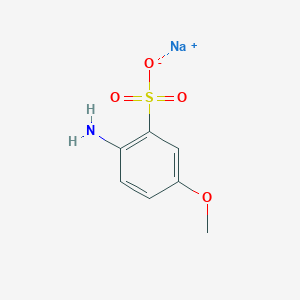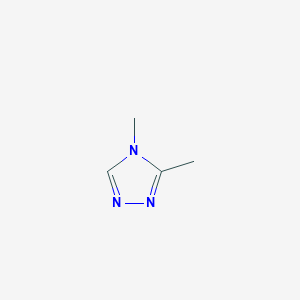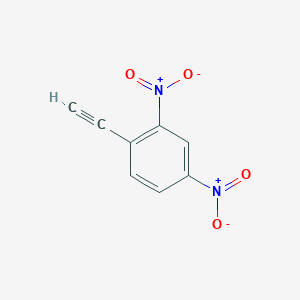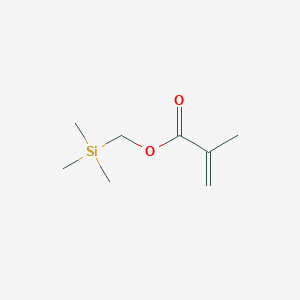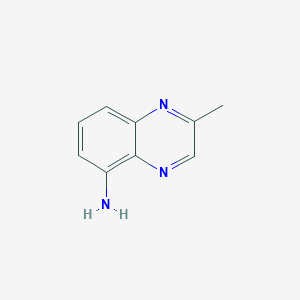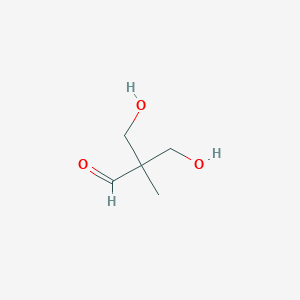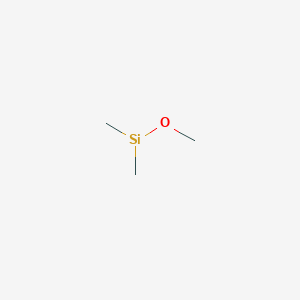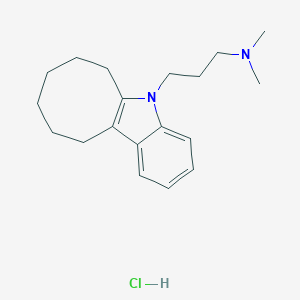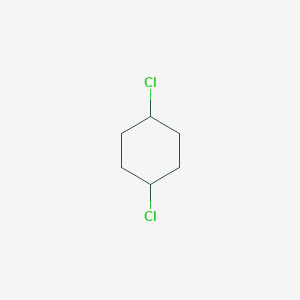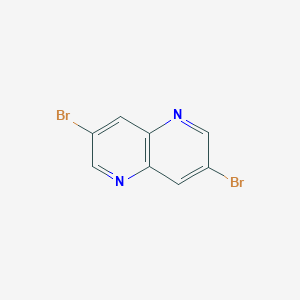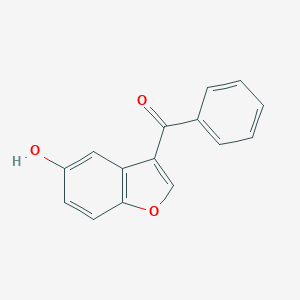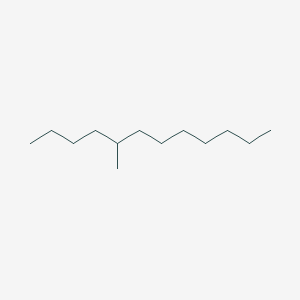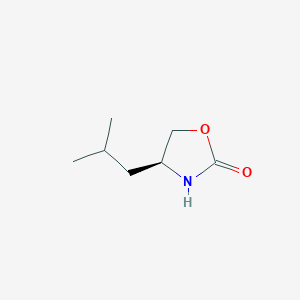
(S)-4-Isobutyloxazolidin-2-one
Übersicht
Beschreibung
(S)-4-Isobutyloxazolidin-2-one is a chiral oxazolidinone derivative that has gained significant attention in organic synthesis due to its utility as a chiral auxiliary. This compound is particularly valued for its ability to induce stereoselectivity in various chemical reactions, making it a crucial tool in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isobutyloxazolidin-2-one typically involves the cyclization of amino alcohols with isobutyric acid derivatives. One common method is the reaction of (S)-valinol with isobutyryl chloride under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Isobutyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-4-Isobutyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs with specific stereochemical configurations.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-4-Isobutyloxazolidin-2-one involves its ability to induce stereoselectivity in chemical reactions. The oxazolidinone ring provides a rigid framework that can control the spatial arrangement of substituents, leading to the preferential formation of one enantiomer over the other. This stereocontrol is achieved through non-covalent interactions, such as hydrogen bonding and steric hindrance, between the oxazolidinone and the reacting species.
Vergleich Mit ähnlichen Verbindungen
®-4-Isobutyloxazolidin-2-one: The enantiomer of (S)-4-Isobutyloxazolidin-2-one, which has similar chemical properties but induces opposite stereoselectivity.
4-Phenyloxazolidin-2-one: A related oxazolidinone derivative with a phenyl group instead of an isobutyl group.
4-Methyloxazolidin-2-one: Another oxazolidinone derivative with a methyl group.
Uniqueness: this compound is unique due to its specific chiral configuration, which makes it particularly effective in inducing stereoselectivity in certain reactions. Its isobutyl group also provides distinct steric and electronic properties that differentiate it from other oxazolidinone derivatives.
Eigenschaften
IUPAC Name |
(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOAHLJDKWZJPD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429046 | |
| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-85-2 | |
| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-4-Isobutyloxazolidin-2-one in inhibiting mTORC1?
A: Unfortunately, the provided abstract does not delve into the specific mechanism of action for this compound's inhibitory effect on mTORC1. The abstract only indicates that the compound is a "novel leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibitor" []. Further research and full-text access to the paper are necessary to understand the specifics of this interaction and the downstream effects on mTORC1 signaling.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


